1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol
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Overview
Description
1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a dimethylamino group, and a propanol backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both academic and industrial settings.
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol typically involves several steps, starting with the preparation of the chlorophenyl precursor. One common synthetic route includes the reaction of 3-chlorobenzaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction conditions often require a solvent like ethanol and a controlled temperature to ensure the desired product is obtained with high yield and purity.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and increased efficiency. The use of automated systems and advanced analytical techniques ensures that the compound is produced consistently and meets the required specifications.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as hydroxide ions or amines replace the chlorine atom, forming new derivatives.
Addition: The compound can participate in addition reactions with electrophiles, such as halogens or acids, leading to the formation of various addition products.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and controlled temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include a variety of substituted phenyl and amino derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular conditions.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-3-(dimethylamino)propan-2-ol can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-(dimethylamino)propan-2-ol: This compound has a similar structure but with the chlorine atom positioned at the para position on the phenyl ring. This difference in structure can lead to variations in reactivity and biological activity.
1-(3-Bromophenyl)-3-(dimethylamino)propan-2-ol: The presence of a bromine atom instead of chlorine can affect the compound’s chemical properties and reactivity.
1-(3-Chlorophenyl)-3-(methylamino)propan-2-ol: The replacement of the dimethylamino group with a methylamino group can influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(dimethylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-13(2)8-11(14)7-9-4-3-5-10(12)6-9/h3-6,11,14H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBKRRSLHVGQER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CC1=CC(=CC=C1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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